N-(4-fluorophenyl)-2-methylfuran-3-carboxamide
Overview
Description
N-(4-fluorophenyl)-2-methylfuran-3-carboxamide is a chemical compound characterized by the presence of a fluorophenyl group attached to a furan ring, which is further substituted with a carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors . For instance, some fluorophenyl compounds have been reported to inhibit enzymes like epoxide hydrolase and serine/threonine-protein kinase . These enzymes play crucial roles in various biological processes, including the biosynthesis of inflammatory mediators and the control of the cell cycle .
Mode of Action
Based on the actions of similar compounds, it can be hypothesized that n-(4-fluorophenyl)-2-methyl-3-furamide may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
For instance, some fluorophenyl compounds have been linked to the biosynthesis of the proinflammatory mediator leukotriene B4 .
Pharmacokinetics
A study on n-benzoyl-n’-(4-fluorophenyl) thiourea derivatives, which share some structural similarities with n-(4-fluorophenyl)-2-methyl-3-furamide, suggested that these compounds have good absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 4-fluoroaniline with 2-methylfuran-3-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) are used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-methylfuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide: A fluorinated fentanyl analog with potent analgesic properties.
N-(4-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide: Another fentanyl analog with similar structural features.
Uniqueness
N-(4-fluorophenyl)-2-methylfuran-3-carboxamide is unique due to its furan ring structure, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. Its specific substitution pattern also contributes to its unique properties and applications .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-methylfuran-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-8-11(6-7-16-8)12(15)14-10-4-2-9(13)3-5-10/h2-7H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVLNAUDMQUHKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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